molecular formula C22H19FN2O4S B2796226 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(4-fluorophenyl)methanesulfonamide CAS No. 922011-11-8

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(4-fluorophenyl)methanesulfonamide

Cat. No. B2796226
CAS RN: 922011-11-8
M. Wt: 426.46
InChI Key: WSDADFHYGPAEIX-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical agents, including antibiotics and diuretics . The dibenzo[b,f][1,4]oxazepin moiety is a tricyclic structure that is found in several psychoactive drugs .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a dibenzo[b,f][1,4]oxazepin ring system, a sulfonamide functional group, and a fluorophenyl group .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the sulfonamide group, the fluorophenyl group, and the dibenzo[b,f][1,4]oxazepin ring system .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could enhance its water solubility, while the fluorophenyl group could influence its lipophilicity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Catalytic Enantioselective Reactions : Studies have reported catalytic enantioselective reactions involving cyclic dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral derivatives with high yields and enantioselectivities (Munck et al., 2017).
  • Alkylation Reactions : Enantioselective alkylation of dibenzo[b,f][1,4]oxazepines has been achieved, representing a significant development in the synthesis of these compounds (Munck et al., 2017).
  • Novel Synthesis Methods : Efficient methods for the assembly of novel benzo-fused N-heterocycles, including dibenzo[b,f][1,4]oxazepine derivatives, have been established, highlighting the versatility of these compounds in synthesizing diverse structures (Zhang et al., 2015).

Applications in Material Science and Medicinal Chemistry

  • Development of Bioactive Compounds : The dibenzo[b,f][1,4]oxazepine core is significant in forming various bioactive compounds, indicating its potential applications in medicinal chemistry and drug development (Quintero et al., 2019).
  • Solid Support Synthesis : The solid support synthesis of dibenz[b,f]oxazepin-11(10H)-ones, a class of dibenzo[b,f][1,4]oxazepine derivatives, showcases their potential in high-throughput synthesis and drug discovery applications (Ouyang et al., 1999).
  • Unique Chemical Transformations : Research on the synthesis and chemistry of dibenz[b,f][1,4]oxazepine highlights unique chemical transformations that these compounds can undergo, further emphasizing their utility in various scientific fields (Harrison et al., 1978).

Mechanism of Action

Mode of Action

Based on its chemical structure, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects would be determined by the compound’s interaction with its targets and the subsequent biochemical reactions .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s conformation and, consequently, its interaction with targets. Specific details about how these factors influence the action of this compound are currently unknown .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include further investigation of its biological activity, potential applications in medicine, and the development of more efficient synthesis methods .

properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-1-(4-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O4S/c1-2-25-19-5-3-4-6-21(19)29-20-12-11-17(13-18(20)22(25)26)24-30(27,28)14-15-7-9-16(23)10-8-15/h3-13,24H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDADFHYGPAEIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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